molecular formula C18H14FNS B14120776 2-Fluoro-1-isothiocyanato-4-((4-propylphenyl)ethynyl)benzene

2-Fluoro-1-isothiocyanato-4-((4-propylphenyl)ethynyl)benzene

Cat. No.: B14120776
M. Wt: 295.4 g/mol
InChI Key: QISMPFBDAOUZKE-UHFFFAOYSA-N
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Description

2-Fluoro-1-isothiocyanato-4-((4-propylphenyl)ethynyl)benzene: is an organic compound characterized by the presence of a fluorine atom, an isothiocyanate group, and a propyl-substituted phenyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-1-isothiocyanato-4-((4-propylphenyl)ethynyl)benzene typically involves multiple steps, including:

    Formation of the Ethynylbenzene Core: The initial step involves the synthesis of 4-((4-propylphenyl)ethynyl)benzene through a Sonogashira coupling reaction. This reaction typically uses palladium catalysts and copper co-catalysts under an inert atmosphere.

    Introduction of the Fluorine Atom: The fluorination of the ethynylbenzene core can be achieved using electrophilic fluorinating agents such as Selectfluor.

    Addition of the Isothiocyanate Group:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-1-isothiocyanato-4-((4-propylphenyl)ethynyl)benzene can undergo various chemical reactions, including:

    Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions, forming thiourea derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the ethynyl and isothiocyanate groups.

    Cycloaddition Reactions: The ethynyl group can participate in cycloaddition reactions, forming cyclic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines or alcohols under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Cycloaddition: Catalysts like copper or palladium complexes.

Major Products

    Thiourea Derivatives: From nucleophilic substitution.

    Oxidized or Reduced Products: Depending on the specific reaction conditions.

    Cyclic Compounds: From cycloaddition reactions.

Scientific Research Applications

2-Fluoro-1-isothiocyanato-4-((4-propylphenyl)ethynyl)benzene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Fluoro-1-isothiocyanato-4-((4-propylphenyl)ethynyl)benzene involves its reactive functional groups:

    Isothiocyanate Group: Reacts with nucleophiles such as amines and thiols, forming covalent bonds with proteins and other biomolecules.

    Fluorine Atom: Influences the compound’s reactivity and stability, potentially enhancing its biological activity.

    Ethynyl Group: Participates in various chemical reactions, contributing to the compound’s versatility.

Comparison with Similar Compounds

Similar Compounds

    1-Fluoro-4-((4-propylphenyl)ethynyl)benzene: Lacks the isothiocyanate group, making it less reactive in nucleophilic substitution reactions.

    2-Fluoro-1-isothiocyanato-4-((4-pentylphenyl)ethynyl)benzene: Similar structure but with a pentyl group instead of a propyl group, potentially altering its physical and chemical properties.

Properties

Molecular Formula

C18H14FNS

Molecular Weight

295.4 g/mol

IUPAC Name

2-fluoro-1-isothiocyanato-4-[2-(4-propylphenyl)ethynyl]benzene

InChI

InChI=1S/C18H14FNS/c1-2-3-14-4-6-15(7-5-14)8-9-16-10-11-18(20-13-21)17(19)12-16/h4-7,10-12H,2-3H2,1H3

InChI Key

QISMPFBDAOUZKE-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(C=C1)C#CC2=CC(=C(C=C2)N=C=S)F

Origin of Product

United States

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